molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1344286
M. Wt: 242.07 g/mol
InChI Key: QVEHEXXQFGINCG-UHFFFAOYSA-N
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Patent
US06365736B1

Procedure details

In 56 ml of glacial acetic acid, 6 g of 2-methyl-1,4-benzoxazin-3-(4H)-one is precooled at 0° C. and mixed drop by drop with 1.9 ml of bromine in 19 ml of glacial acetic acid. It is allowed to reach room temperature and stirred for another 8 hours. The mixture is poured onto ice water, the crystals are suctioned off and washed with water. 9.3 g of crude product results, which is recrystallized from ethanol/water. 7-Bromo-2-methyl-1,4-benzoxazin-3-(4H)-one is obtained as a by-product. As an alternative, 4-bromo-2-aminophenol can also be reacted according to the described processes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[O:3]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:11]1[CH:10]=[CH:9][C:5]2[NH:6][C:7](=[O:8])[CH:2]([CH3:1])[O:3][C:4]=2[CH:12]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1OC2=C(NC1=O)C=CC=C2
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is precooled at 0° C.
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
The mixture is poured onto ice water
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
9.3 g of crude product results
CUSTOM
Type
CUSTOM
Details
which is recrystallized from ethanol/water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC2=C(NC(C(O2)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.